N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-(naphthalen-1-ylmethyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure and naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1-azabicyclo[2.2.2]octane with 1-naphthylmethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction may produce secondary amines.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-methylamine
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-phenylmethylamine
Uniqueness
Compared to similar compounds, N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its naphthylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2 |
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Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H22N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-7,15,18-19H,8-13H2 |
InChI Key |
DIIHGPYNGXGAAV-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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